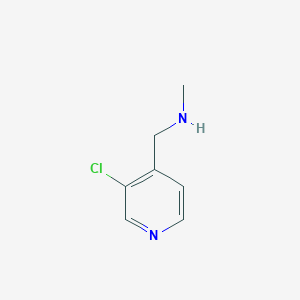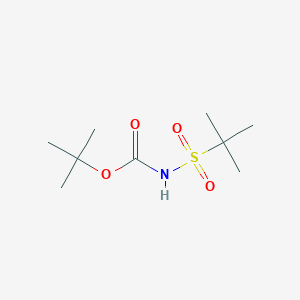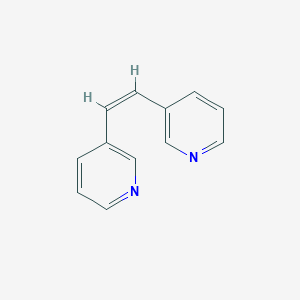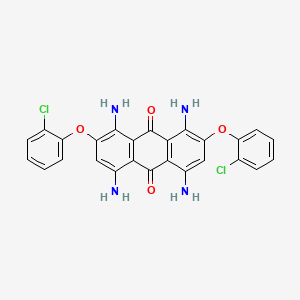
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C26H18Cl2N4O4 It is known for its unique structure, which includes multiple amino groups and chlorophenoxy groups attached to an anthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of amino groups and chlorophenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature is usually maintained between 80°C to 120°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroxy form.
Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents like ethanol, methanol, or acetonitrile, under controlled temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroxyanthracenes. These products can be further utilized in the synthesis of more complex molecules or as intermediates in various chemical processes .
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced organic materials, such as conductive polymers and organic semiconductors.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of chlorine atoms.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of chlorophenoxy groups
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione is unique due to the presence of chlorophenoxy groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Eigenschaften
CAS-Nummer |
88600-58-2 |
|---|---|
Molekularformel |
C26H18Cl2N4O4 |
Molekulargewicht |
521.3 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18Cl2N4O4/c27-11-5-1-3-7-15(11)35-17-9-13(29)19-21(23(17)31)26(34)22-20(25(19)33)14(30)10-18(24(22)32)36-16-8-4-2-6-12(16)28/h1-10H,29-32H2 |
InChI-Schlüssel |
AGGZEANLMVXXJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5Cl)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


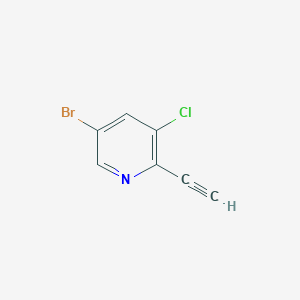
![1,3,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123011.png)
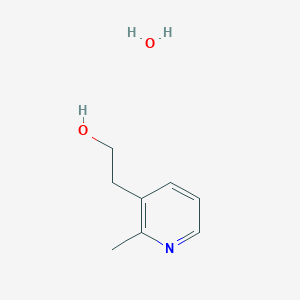
amine](/img/structure/B13123017.png)
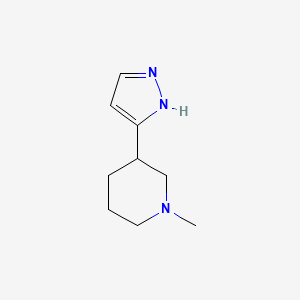

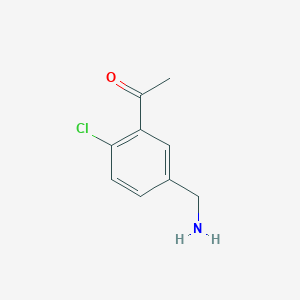
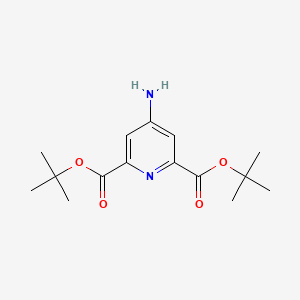
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)
